Diethyl benzylphosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl benzylphosphonotrithioate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonotrithioate group attached to a benzyl moiety, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl benzylphosphonotrithioate typically involves the reaction of benzylphosphonic acid with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl benzylphosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Scientific Research Applications
Diethyl benzylphosphonotrithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in materials science.
Mechanism of Action
The mechanism of action of diethyl benzylphosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: A related compound with similar chemical properties but lacking the trithioate group.
Diethyl phosphite: Another organophosphorus compound used in similar applications but with different reactivity.
Uniqueness
Diethyl benzylphosphonotrithioate is unique due to the presence of the trithioate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it an important reagent in various scientific and industrial processes
Properties
CAS No. |
116393-11-4 |
---|---|
Molecular Formula |
C11H17PS3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzyl-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17PS3/c1-3-14-12(13,15-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
LPYOZNXLIRGFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(CC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.